molecular formula C10H17N3O2 B14547887 6-tert-Butyl-3-ethyl-4-methoxy-1,2,4-triazin-5(4H)-one CAS No. 62191-30-4

6-tert-Butyl-3-ethyl-4-methoxy-1,2,4-triazin-5(4H)-one

Cat. No.: B14547887
CAS No.: 62191-30-4
M. Wt: 211.26 g/mol
InChI Key: INFROZAFKFASRK-UHFFFAOYSA-N
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Description

6-tert-Butyl-3-ethyl-4-methoxy-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its tert-butyl, ethyl, and methoxy substituents, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-3-ethyl-4-methoxy-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of an appropriate amine with a nitrile or amidine derivative, followed by cyclization to form the triazine ring. Specific reaction conditions, such as temperature, solvent, and catalysts, would be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar routes as described above. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-3-ethyl-4-methoxy-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield triazine oxides, while substitution reactions could produce a variety of functionalized triazines.

Scientific Research Applications

6-tert-Butyl-3-ethyl-4-methoxy-1,2,4-triazin-5(4H)-one may have applications in various fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use as an intermediate in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-3-ethyl-4-methoxy-1,2,4-triazin-5(4H)-one would depend on its specific interactions with molecular targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-tert-Butyl-3-ethyl-4-methoxy-1,2,4-triazin-5(4H)-one might include other triazines with different substituents, such as:

  • 2,4,6-Trichloro-1,3,5-triazine
  • 2,4-Diamino-6-chloro-1,3,5-triazine
  • 2,4,6-Triethyl-1,3,5-triazine

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical properties, reactivity, and potential applications. The tert-butyl, ethyl, and methoxy groups may confer unique steric and electronic effects, making this compound distinct from other triazines.

Properties

CAS No.

62191-30-4

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

6-tert-butyl-3-ethyl-4-methoxy-1,2,4-triazin-5-one

InChI

InChI=1S/C10H17N3O2/c1-6-7-11-12-8(10(2,3)4)9(14)13(7)15-5/h6H2,1-5H3

InChI Key

INFROZAFKFASRK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(C(=O)N1OC)C(C)(C)C

Origin of Product

United States

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